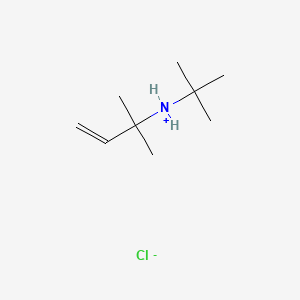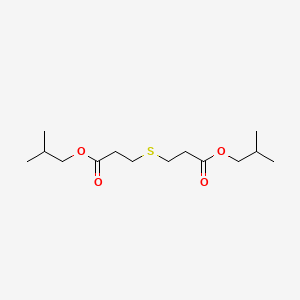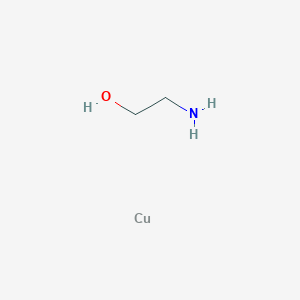
Copper ethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper ethanolamine is a coordination compound formed by the interaction of copper ions with ethanolamine. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Copper ethanolamine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the copper ions and the ethanolamine molecules.
Industrial Production Methods: In industrial settings, this compound is produced by mixing copper salts with ethanolamine under controlled conditions to ensure the formation of a stable complex. The process may involve additional steps such as filtration and purification to obtain a high-purity product.
化学反応の分析
Types of Reactions: Copper ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other oxidation products.
Reduction: The compound can be reduced to form elemental copper and ethanolamine.
Substitution: this compound can participate in substitution reactions where the ethanolamine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or other amines can replace ethanolamine under appropriate conditions.
Major Products Formed:
Oxidation: Copper oxide and other copper-containing compounds.
Reduction: Elemental copper and free ethanolamine.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Copper ethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies of copper metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized as a wood preservative and in the formulation of algaecides and fungicides.
作用機序
The mechanism of action of copper ethanolamine involves the coordination of copper ions with ethanolamine, which stabilizes the copper in a specific oxidation state. This coordination complex can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved may include redox reactions and ligand exchange processes.
類似化合物との比較
Copper monoethanolamine: Similar to copper ethanolamine but with a different ligand structure.
Copper diethanolamine: Contains two ethanolamine ligands instead of one.
Copper triethanolamine: Contains three ethanolamine ligands, forming a more complex structure.
Uniqueness: this compound is unique due to its specific coordination chemistry and the stability of the complex it forms. This stability makes it particularly useful in applications where controlled release of copper ions is desired, such as in wood preservation and algaecide formulations.
特性
分子式 |
C2H7CuNO |
|---|---|
分子量 |
124.63 g/mol |
IUPAC名 |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
InChIキー |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
正規SMILES |
C(CO)N.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


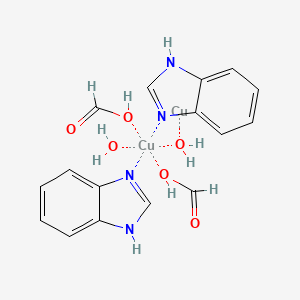
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)


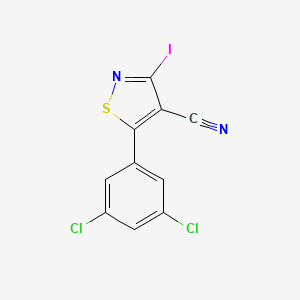
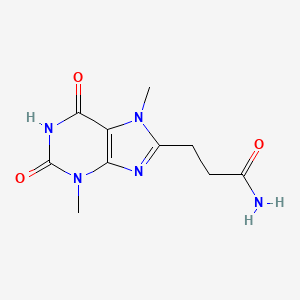
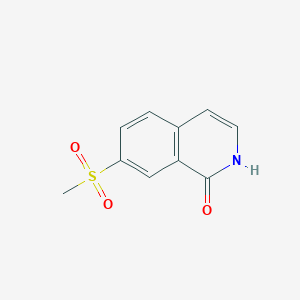




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
